(6Z)-6-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({3-BROMO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core
Preparation Methods
The synthesis of (6Z)-6-({3-BROMO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imino group.
Substitution: The bromo and ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
(6Z)-6-({3-BROMO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiadiazolo-pyrimidinone derivatives, which may have different substituents on the core structure. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. Some similar compounds include dichloroaniline derivatives and other substituted pyrimidinones .
Properties
Molecular Formula |
C24H22BrFN4O3S |
---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
(6Z)-6-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22BrFN4O3S/c1-3-5-20-29-30-22(27)17(23(31)28-24(30)34-20)10-15-11-18(25)21(19(12-15)32-4-2)33-13-14-6-8-16(26)9-7-14/h6-12,27H,3-5,13H2,1-2H3/b17-10-,27-22? |
InChI Key |
VWEZTASIGRYXFN-UQJNUVEPSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=C(C=C4)F)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
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